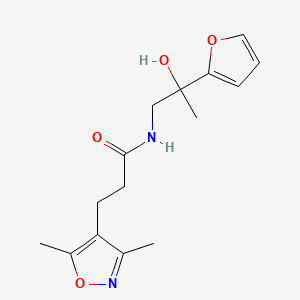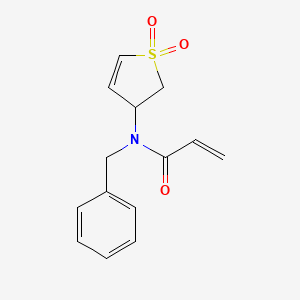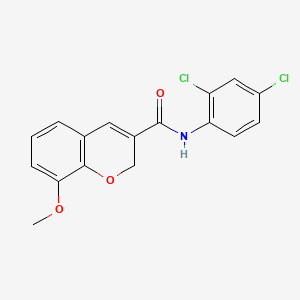
4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, commonly known as BMS-986142, is a small molecule inhibitor that is currently being investigated for its potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis and lupus. This molecule is known to selectively inhibit the activity of TYK2, a member of the Janus kinase (JAK) family, which plays a critical role in the regulation of immune responses.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A novel series of compounds, which integrate 4-quinazolone and sulfonamide moieties into a single molecular framework, were developed from glycine. These compounds, designed to improve antimicrobial efficacy, underwent a multi-step synthesis process. The resultant compounds demonstrated significant in vitro antimicrobial activity against various bacteria and fungi, showcasing the potential of these derivatives in addressing microbial resistance (Vanparia, Patel, Dixit, & Dixit, 2013).
Antiviral and Cytotoxic Potential
Research into 2,3-disubstitutedquinazolin-4(3H)-ones, derived from the condensation of benzo[1,3]oxazine-4-ones and anthranilic acid, revealed compounds with promising antiviral activity against HIV, HSV, and vaccinia viruses. One specific compound demonstrated notable efficacy against Herpes simplex and vaccinia viruses, underscoring the quinazolinone derivatives' potential in antiviral therapy (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antitumor Agents
Exploration into tetrahydroquinoline derivatives bearing the sulfonamide moiety led to the identification of compounds with significant in vitro antitumor activity. These findings highlight the potential of these novel compounds as a new class of antitumor agents, offering alternative pathways for cancer treatment and management (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Enzyme Inhibition for Therapeutic Applications
A series of sulfonamides, specifically designed and synthesized for their inhibitory activities against acetylcholinesterase and human carbonic anhydrases, demonstrated potent inhibitory actions. This research indicates the potential of these compounds in therapeutic applications, including the treatment of diseases related to enzyme dysfunction (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).
Antioxidant Additives for Lubricating Oils
In the context of industrial applications, research into quinazolones as antioxidant additives for lubricating oils identified compounds with high antioxidant activity. This suggests a potential use in enhancing the performance and longevity of lubricating oils, contributing to better machinery maintenance and operation (Habib, Hassan, & El‐Mekabaty, 2014).
properties
IUPAC Name |
4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMBEFNEYZXJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)
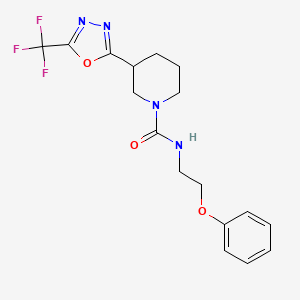
![Methyl 3-[[10-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)amino]-10-oxodecanoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2968400.png)
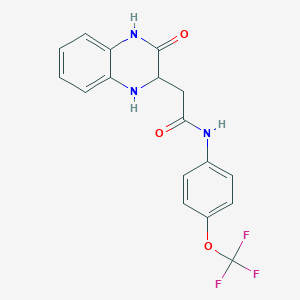
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)
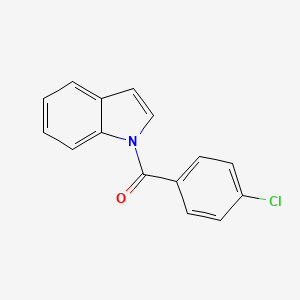
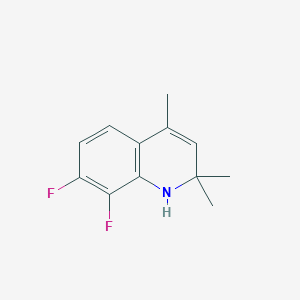
![1-((1R,5S)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2968408.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2968410.png)
